(2S,3R)-Efinaconazole is a triazole antifungal agent primarily used in the treatment of onychomycosis, a fungal infection affecting the nails. This compound has a molecular formula of and a molecular weight of 348.39 g/mol . Efinaconazole functions by inhibiting lanosterol 14-alpha demethylase, an enzyme critical for the biosynthesis of ergosterol, which is an essential component of fungal cell membranes. The inhibition leads to the accumulation of toxic sterols and ultimately results in the death of the fungal cells .
Efinaconazole exhibits significant antifungal activity against various dermatophytes and yeasts that cause nail infections. Its mechanism of action involves fungistatic and fungicidal properties due to the disruption of ergosterol biosynthesis. Studies have shown that efinaconazole is substantially absorbed by keratin but has a low affinity for it, allowing for greater availability of the free drug at the site of infection . In vitro studies indicate that efinaconazole can penetrate human nails effectively, suggesting potential clinical efficacy in treating nail fungal infections .
The synthesis of (2S,3R)-efinaconazole has been achieved through several methods. One notable approach involves an enantioselective synthesis using organometallic reagents and a series of reaction steps including Grignard reactions and ring-opening reactions. This method allows for efficient production while minimizing unwanted side reactions . The synthesis typically includes:
This multi-step synthetic route has been optimized to achieve high yields and purity of the final product .
Efinaconazole is primarily used as a topical solution for treating onychomycosis. It is marketed under the brand name Jublia and is applied directly to affected nails once daily. The drug's unique formulation allows it to penetrate through the nail plate to reach the site of infection effectively . Beyond its primary application, ongoing research explores its potential use against other fungal infections and possibly in combination therapies with other antifungal agents.
Efinaconazole has been studied for its interactions with various drugs and metabolic pathways. Notably, it does not significantly inhibit or induce cytochrome P450 enzymes at therapeutic concentrations, suggesting a low potential for drug-drug interactions . This characteristic makes it a favorable option for patients who may be taking multiple medications.
Several compounds exhibit similar antifungal properties to efinaconazole. Below are some notable examples:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Itraconazole | Inhibits ergosterol biosynthesis | Broad-spectrum antifungal activity |
| Fluconazole | Inhibits lanosterol 14-alpha demethylase | High oral bioavailability |
| Ravuconazole | Inhibits ergosterol biosynthesis | Designed to overcome resistance |
| Terbinafine | Inhibits squalene epoxidase | Effective against dermatophytes |
Uniqueness of Efinaconazole: Efinaconazole's unique formulation allows for enhanced penetration through keratinous structures like nails, which is critical for treating onychomycosis effectively. Its low systemic absorption minimizes potential side effects compared to other systemic antifungals, making it safer for localized treatment .
(2S,3R)-Efinaconazole is a triazole antifungal compound with the chemical formula C18H22F2N4O and a molecular weight of 348.39 g/mol [2]. The stereochemistry of this compound plays a crucial role in its biological activity, making stereoselective synthesis strategies essential for its production [4]. The compound features two stereogenic centers that require precise control during synthesis to ensure the correct spatial arrangement of atoms [5].
Stereoselective synthesis of (2S,3R)-Efinaconazole involves multiple approaches that focus on establishing the correct configuration at the two stereogenic centers [7]. These strategies typically employ chiral catalysts, auxiliaries, or starting materials to induce the desired stereochemistry [5] [7]. The development of efficient stereoselective methods has been a significant focus in the pharmaceutical industry to ensure high enantiomeric purity of the final product [8].
Catalytic asymmetric cyanomethylation represents one of the most efficient approaches for constructing the tetrasubstituted stereogenic center that is essential in (2S,3R)-Efinaconazole [5]. This method involves the addition of a cyanomethyl group to a ketone in an enantioselective manner, creating a key stereogenic center [7]. The reaction is typically catalyzed by chiral metal complexes that control the facial selectivity of the nucleophilic attack [13].
A groundbreaking approach developed by Tamura and colleagues utilizes a catalytic asymmetric cyanosilylation of a ketone to construct the elusive tetrasubstituted stereogenic center [5]. This method employs Gd(HMDS)3 (gadolinium hexamethyldisilazide) in combination with a sugar-derived chiral ligand to achieve high enantioselectivity [7]. The reaction proceeds through a well-defined transition state where the chiral ligand creates an asymmetric environment around the metal center, directing the approach of the cyanide nucleophile [5] [7].
The catalytic asymmetric cyanomethylation approach offers several advantages over traditional methods, including:
When direct asymmetric synthesis does not provide sufficient stereoselectivity, chiral resolution techniques become essential for obtaining enantiomerically pure (2S,3R)-Efinaconazole [14]. These methods involve the separation of enantiomers from a racemic mixture through the formation of diastereomeric derivatives that possess different physical properties [14].
One common approach for the chiral resolution of efinaconazole involves the formation of diastereomeric salts using chiral resolving agents such as tartaric acid or mandelic acid [14]. The resulting diastereomeric salts exhibit different solubilities, allowing for their separation through selective crystallization [14]. After separation, the resolving agent is removed to obtain the enantiomerically enriched compound [36].
Crystallization-induced diastereomer resolution has been employed for the enantiomeric enrichment of efinaconazole intermediates . This technique relies on the selective precipitation of the desired diastereomer using carefully selected chiral resolving agents [36]. The process can be optimized by adjusting parameters such as solvent composition, temperature, and crystallization time to maximize the enantiomeric excess of the final product [36].
Kinetic resolution represents another valuable approach for obtaining enantiomerically enriched (2S,3R)-Efinaconazole [15]. This method exploits the different reaction rates of enantiomers with a chiral catalyst or reagent [14]. By carefully controlling the reaction conditions and timing, one enantiomer reacts preferentially, allowing for the separation of the unreacted enantiomer with high optical purity [15].
The synthesis of (2S,3R)-Efinaconazole involves several key intermediate compounds that serve as building blocks for constructing the final molecule [5]. These intermediates are crucial for establishing the correct stereochemistry and functionality required in the target compound [7].
One of the most important intermediates in the synthesis of (2S,3R)-Efinaconazole is the epoxide precursor [5]. This compound contains the tetrasubstituted stereogenic center that is essential for the biological activity of the final product [7]. The epoxide intermediate serves as a versatile building block that can undergo regioselective ring-opening reactions to introduce the triazole moiety and other functional groups [5].
The synthesis of the epoxide intermediate typically involves the following steps:
Another key intermediate in the synthesis of (2S,3R)-Efinaconazole is the cyanohydrin derivative [13]. This compound is formed through the catalytic asymmetric addition of trimethylsilyl cyanide to a ketone, establishing the crucial stereogenic center [7]. The cyanohydrin intermediate can be further elaborated through various transformations to introduce the required functionality [5].
The 4-methylenepiperidine moiety represents another important building block in the synthesis of (2S,3R)-Efinaconazole [5]. This component is typically introduced through nucleophilic ring-opening of the epoxide intermediate [7]. The reaction proceeds with high regioselectivity, ensuring the correct connectivity in the final product [5].
Industrial-scale production of (2S,3R)-Efinaconazole requires careful optimization of reaction conditions to ensure efficiency, safety, and environmental sustainability [25]. Process optimization focuses on improving yield, stereoselectivity, and scalability while minimizing waste generation and energy consumption [28].
One of the key challenges in scaling up the synthesis of (2S,3R)-Efinaconazole is maintaining high stereoselectivity while increasing reaction volumes [28]. This often requires adjustments to reaction parameters such as temperature, concentration, and catalyst loading [25]. For example, the catalytic asymmetric cyanosilylation step may require lower temperatures and longer reaction times at industrial scale to ensure consistent stereoselectivity [28].
Solvent selection plays a crucial role in process optimization for (2S,3R)-Efinaconazole production [34]. Ideal solvents should provide good solubility for reactants and catalysts while facilitating product isolation [28]. Additionally, considerations regarding safety, cost, and environmental impact influence solvent choice for industrial applications [25]. Studies have shown that the choice between closely related solvents, such as tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-Me-THF), can have significant effects on both reaction rate and stereoselectivity [34].
Catalyst recovery and recycling represent important aspects of process optimization for cost-effective production of (2S,3R)-Efinaconazole [28]. The expensive chiral catalysts used in asymmetric steps can be recovered through various techniques such as immobilization on solid supports or precipitation [34]. Successful catalyst recycling not only reduces production costs but also minimizes waste generation [28].
Continuous flow chemistry has emerged as a valuable approach for industrial-scale production of (2S,3R)-Efinaconazole [29]. This technology offers several advantages over traditional batch processes, including:
The implementation of continuous flow processes for (2S,3R)-Efinaconazole synthesis has been demonstrated for key steps such as the catalytic asymmetric nitroaldol reaction [34]. The solid-phase heterobimetallic catalyst used in this transformation showed excellent performance in a continuous flow platform, highlighting the potential of this technology for industrial applications [34].
Mechanistic studies of ring-opening and cycloaddition reactions have provided valuable insights into the synthesis of (2S,3R)-Efinaconazole [17]. These investigations help optimize reaction conditions and develop more efficient synthetic routes by elucidating the underlying reaction pathways [21].
The ring-opening of epoxide intermediates represents a key step in the synthesis of (2S,3R)-Efinaconazole [17]. This reaction typically involves nucleophilic attack by the 4-methylenepiperidine moiety on the epoxide ring [5]. Mechanistic studies have revealed that the regioselectivity of this ring-opening is influenced by both steric and electronic factors [21]. The nucleophile preferentially attacks the less hindered carbon of the epoxide, leading to the desired regioisomer [17].
Lewis acid catalysis plays an important role in facilitating epoxide ring-opening reactions in the synthesis of (2S,3R)-Efinaconazole [17]. The Lewis acid coordinates to the epoxide oxygen, activating the ring toward nucleophilic attack [21]. This coordination also influences the regioselectivity of the ring-opening by enhancing the electrophilicity of one carbon over the other [17].
Detailed mechanistic investigations have revealed that the ring-opening of epoxides in the synthesis of (2S,3R)-Efinaconazole proceeds through an SN2-type mechanism [21]. This involves backside attack of the nucleophile on the epoxide carbon, resulting in inversion of configuration at the reaction center [17]. The stereochemical outcome of this transformation is crucial for establishing the correct configuration in the final product [21].
Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are essential for constructing the triazole moiety in (2S,3R)-Efinaconazole [24]. These reactions involve the combination of a dipole (such as an azide) with a dipolarophile (such as an alkyne) to form a five-membered heterocyclic ring [28]. The mechanism of these cycloadditions has been extensively studied to optimize reaction conditions and selectivity [24].
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) represents a powerful method for introducing the triazole functionality in (2S,3R)-Efinaconazole synthesis [28]. This reaction proceeds through a stepwise mechanism involving:
The CuAAC reaction offers excellent regioselectivity, exclusively forming 1,4-disubstituted 1,2,3-triazoles [28]. This selectivity is crucial for obtaining the correct isomer of (2S,3R)-Efinaconazole [24].
(2S,3R)-Efinaconazole demonstrates markedly disparate solubility characteristics across different solvent systems, exhibiting profound hydrophobic behavior with extremely limited aqueous solubility while displaying enhanced solubility in organic solvents [1] [2] [3]. The compound manifests practically insoluble behavior in water with measured solubility values of 0.003 mg/mL at ambient temperature, categorizing it as a Biopharmaceutics Classification System Class II compound with poor aqueous solubility characteristics [1] [4].
In protic polar solvents, (2S,3R)-Efinaconazole demonstrates significantly enhanced dissolution characteristics. Ethanol exhibits exceptional solubilization capacity with reported solubility values ranging from 53.3 to 689.63 mg/mL, representing the highest solubility among tested protic solvents [1] [2] [3]. Methanol displays substantial solubilization potential with measured solubility of 136.21±5.06 mg/mL under standardized conditions [5]. Propylene glycol, commonly employed in pharmaceutical formulations, demonstrates more limited solubilization capacity with measured values of 8.96±0.271 mg/mL [1] [5]. Isopropyl alcohol exhibits superior solubilization characteristics compared to propylene glycol, though specific quantitative values require further characterization [1].
Aprotic solvents demonstrate superior solubilization capacity for (2S,3R)-Efinaconazole compared to protic systems. Dimethyl sulfoxide exhibits excellent solubilization properties with reported values ranging from ≥13.95 to 69 mg/mL depending on measurement conditions [2] [3] [6]. Comprehensive solubility screening across fifteen mono-solvents revealed dichloromethane as the highest-performing aprotic solvent, followed by tetrahydrofuran, dimethylformamide, and acetone in descending order of solubilization capacity [4].
Nonionic surfactants demonstrate moderate solubilization enhancement. Labrasol® (caprylocaproyl macrogol-8 glycerides) exhibits superior performance compared to Labrafil® (linoleoyl macrogol-6 glycerides) in preliminary screening studies [1]. Surface-active agents like Tween 20 demonstrate limited solubilization capacity with measured values of 21.37±0.333 mg/mL, while Tween 80 shows significantly reduced efficacy at 4.24±0.190 mg/mL [5].
| Solvent System | Solubility (mg/mL) | Solvent Classification |
|---|---|---|
| Water | 0.003 | Protic Polar |
| Ethanol | 53.3-689.63 | Protic Polar |
| Methanol | 136.21±5.06 | Protic Polar |
| Dimethyl Sulfoxide | ≥13.95-69 | Aprotic Polar |
| Propylene Glycol | 8.96±0.271 | Protic Polar |
| Dichloromethane | Highest among 15 solvents | Aprotic Nonpolar |
| Tetrahydrofuran | Second highest | Aprotic Polar |
| Dimethylformamide | Third highest | Aprotic Polar |
(2S,3R)-Efinaconazole exhibits well-defined thermal transition events characterized by differential scanning calorimetry analysis. The compound demonstrates a melting point range of 86-89°C using traditional Thiele method determination, with differential scanning calorimetry measurements revealing values between 89-104.98°C depending on heating rate and sample preparation conditions [7] [8] [5]. The differential scanning calorimetry melting onset temperature occurs at 85.75±1.00°C under standardized analytical conditions [8].
Crystalline form characterization reveals distinct thermal signatures for different polymorphic states. Form A demonstrates characteristic differential scanning calorimetry thermogram patterns with reproducible thermal events [8]. Co-crystalline forms with pharmaceutical excipients exhibit modified thermal behavior: co-crystals with polyethylene glycol display dual endothermic peaks at 61.62°C and 78.78°C, while caffeic acid co-crystals demonstrate endothermic transitions at 66.45°C and 179.9°C [9].
Thermogravimetric analysis reveals the compound's thermal decomposition profile and thermal stability characteristics. The compound remains thermally stable until approximately 200-280°C before initiating primary decomposition processes [10] [11]. Mass loss analysis indicates stepwise thermal degradation with distinct decomposition stages corresponding to different molecular fragments.
Thermal decomposition kinetics follow complex multi-stage pathways with initial degradation attributed to loss of volatile components and molecular fragment elimination. The primary decomposition temperature serves as a critical parameter for pharmaceutical processing conditions, particularly for hot melt extrusion and thermal processing applications [12] [11].
Stability assessment under accelerated thermal conditions demonstrates acceptable thermal stability for pharmaceutical applications. Storage stability studies at 65°C for extended periods reveal minimal degradation when appropriately formulated with stabilizing excipients [10] [13].
| Thermal Property | Value | Analytical Method |
|---|---|---|
| Melting Point (Traditional) | 86-89°C | Thiele Method |
| Melting Point (Instrumental) | 89-104.98°C | Differential Scanning Calorimetry |
| Differential Scanning Calorimetry Onset | 85.75±1.00°C | Differential Scanning Calorimetry |
| Thermal Decomposition Onset | 200-280°C | Thermogravimetric Analysis |
| Saturated Solution pH | 5.5-7.5 | Potentiometric |
(2S,3R)-Efinaconazole exhibits moderate lipophilicity with octanol-water partition coefficient values demonstrating favorable membrane permeation characteristics. Experimental logarithmic partition coefficient values of 3.46 have been reported using standardized methodologies [14] [15] [16]. Calculated logarithmic partition coefficient values range from 2.15 to 2.24 depending on computational methodology employed [17] [18].
Comparative partition coefficient analysis with related antifungal compounds reveals intermediate lipophilicity compared to highly lipophilic agents like amorolfine (calculated logarithmic partition coefficient: 6.44) and terbinafine (calculated logarithmic partition coefficient: 5.96), while maintaining superior lipophilicity compared to ciclopirox (calculated logarithmic partition coefficient: 2.03) [17].
Distribution coefficient at physiological pH demonstrates logarithmic distribution coefficient values of 1.92, indicating pH-dependent partitioning behavior relevant for biological membrane penetration [18].
Acid dissociation constant determination reveals pKa values of 6.34, indicating weak basic character with pH-dependent ionization behavior [19]. Basic pKa calculations using computational methodologies yield values of 7.44, suggesting predominant neutral species at physiological pH conditions [18].
Ionization state analysis demonstrates that the compound exists primarily in neutral form under physiological conditions, contributing to enhanced membrane permeability and nail penetration characteristics. The ionization constant influences formulation pH optimization and stability considerations in aqueous systems.
pH-dependent solubility behavior correlates with ionization state distribution, with enhanced solubility observed under acidic conditions where protonation increases aqueous solubility [19].
| Physicochemical Parameter | Value | Methodology |
|---|---|---|
| Logarithmic Partition Coefficient (Experimental) | 3.46 | Octanol-Water |
| Calculated Logarithmic Partition Coefficient | 2.15-2.24 | Computational |
| Logarithmic Distribution Coefficient (pH 7.4) | 1.92 | Calculated |
| Acid Dissociation Constant | 6.34 | Potentiometric |
| Basic pKa | 7.44 | Computational |
| Molecular Weight | 348.39 | Mass Spectrometry |